
2-NITROBENZOIC ACID-(RING-UL-14C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NITROBENZOIC ACID-(RING-UL-14C) is a radiolabeled compound used in various scientific research applications. It is a derivative of 2-nitrobenzoic acid, where the benzene ring is uniformly labeled with carbon-14. The molecular formula of this compound is C7H5NO4, and it has a molecular weight of 167.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-nitrobenzoic acid . The carbon-14 labeling is achieved through a specialized process that incorporates the isotope into the benzene ring.
Industrial Production Methods
Industrial production of 2-NITROBENZOIC ACID-(RING-UL-14C) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-NITROBENZOIC ACID-(RING-UL-14C) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming anthranilic acid.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.
Major Products Formed
Scientific Research Applications
2-NITROBENZOIC ACID-(RING-UL-14C) is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Mechanism of Action
The mechanism of action of 2-NITROBENZOIC ACID-(RING-UL-14C) involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The radiolabeled carbon-14 allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions .
Comparison with Similar Compounds
2-NITROBENZOIC ACID-(RING-UL-14C) can be compared with other nitrobenzoic acids and radiolabeled compounds:
Benzoic Acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid group, affecting its solubility and reactivity.
Anthranilic Acid: Formed by the reduction of 2-nitrobenzoic acid, it has an amine group instead of a nitro group.
3-Nitrobenzoic Acid: Similar structure but with the nitro group in the meta position, leading to different reactivity and properties.
4-Nitrobenzoic Acid: Similar structure but with the nitro group in the para position, affecting its chemical behavior.
2-NITROBENZOIC ACID-(RING-UL-14C) is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in various scientific studies .
Properties
CAS No. |
104810-18-6 |
|---|---|
Molecular Formula |
C7H5NO4 |
Molecular Weight |
179.23 |
Synonyms |
2-NITROBENZOIC ACID-(RING-UL-14C) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
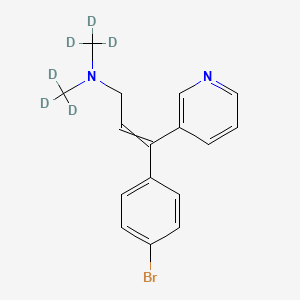
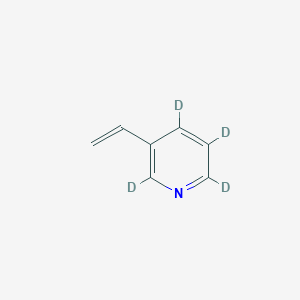
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
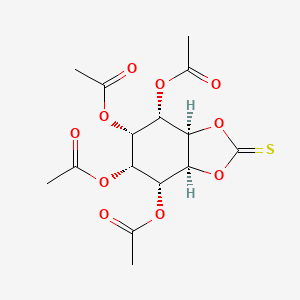
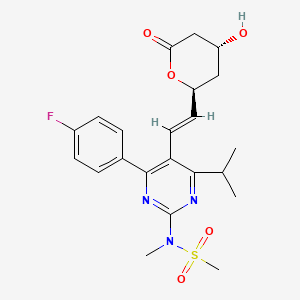

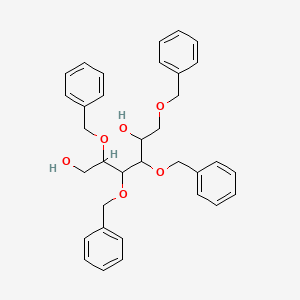
![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)
